N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-14-5-6-17(9-15(14)2)27-7-8-28-21(22(27)30)25-26-23(28)33-13-20(29)24-16-10-18(31-3)12-19(11-16)32-4/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUNZMFAXPXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrazine ring.
Introduction of the Dimethoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.
Attachment of the Dimethylphenyl Group: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the dimethylphenyl group to the triazolopyrazine core.
Formation of the Acetamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes or receptors involved in oxidative stress pathways, such as superoxide dismutase or catalase.
Pathways Involved: It may modulate signaling pathways related to inflammation, such as the NF-κB or MAPK pathways, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-aminopiperidine-1-sulfonyl fluoride hydrochloride with key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Hazards | Applications |
|---|---|---|---|---|---|
| 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride | C₅H₁₀FN₃O₂S·HCl (inferred) | ~243.7 (calculated) | Piperidine, sulfonyl fluoride, amine, HCl | Likely corrosive; potential HF release upon hydrolysis (analogous to AEBSF) | Covalent inhibitor (e.g., enzyme targeting) |
| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | Piperidine, carbamate, amine | Toxicological data incomplete; requires caution | Synthetic intermediate |
| AEBSF | C₈H₁₀FNO₂S·HCl | 239.70 | Benzene, sulfonyl fluoride, amine, HCl | Skin corrosion (Category 1B), HF release, glass-reactive | Serine protease inhibitor |
| 3-Anilinopiperidine hydrochloride | C₁₁H₁₇ClN₂ | 212.72 | Piperidine, aniline, HCl | Minimal irritation; no special handling required | Pharmaceutical research |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine, pyridinyl ketone, aminomethyl, HCl | Unclassified hazards; no GHS labeling | Research chemical |
Reactivity and Stability
- Sulfonyl Fluoride vs. Carbamate/Ketone Groups: The sulfonyl fluoride group in the target compound and AEBSF enables covalent bond formation with nucleophilic residues (e.g., serine in enzymes) . In contrast, carbamate (Benzyl 4-aminopiperidine-1-carboxylate) and ketone groups (4-(aminomethyl)piperidin-1-ylmethanone) are less reactive, favoring non-covalent interactions . HF Release: Sulfonyl fluorides hydrolyze to release HF, requiring precautions against glassware corrosion and exposure risks .
Hydrochloride Salt :
Research Findings and Data Gaps
- Critical Data Needs : Stability in biological matrices, in vivo toxicity, and metabolic pathways for the target compound remain unstudied.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on available literature.
Chemical Structure
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Dimethoxyphenyl group : Known for enhancing lipophilicity and biological activity.
- Triazole ring : Associated with various pharmacological effects including antifungal and anticancer properties.
- Sulfanyl acetamide linkage : Potentially increases the compound's reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic route often includes:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance:
- In vitro studies have shown that related triazole compounds exhibit significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values often in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-2-{...} | MDA-MB-231 | 27.6 |
| Related Triazole Derivative | A549 | 15.0 |
The mechanism by which N-(3,5-dimethoxyphenyl)-2-{...} exerts its biological effects may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of apoptosis : Triazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Anticancer Effects : In a recent case study involving a series of triazole derivatives, it was found that modifications to the phenyl groups significantly altered their cytotoxicity profiles. The presence of electron-withdrawing groups increased potency against breast cancer cells .
- Comparative Analysis with Other Compounds : When compared with traditional chemotherapeutics like paclitaxel, derivatives of N-(3,5-dimethoxyphenyl)-2-{...} showed comparable or enhanced activity against specific cancer lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
